molecular formula C13H16O2 B2914966 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 856072-23-6

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2914966
CAS No.: 856072-23-6
M. Wt: 204.269
InChI Key: WAEMYDMEPZEMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a carboxylic acid group on a tetrahydronaphthalene ring system

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2,3-dimethylnaphthalene to produce the tetrahydronaphthalene derivative, which is then subjected to carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium or platinum on carbon supports is common. The subsequent carboxylation step may involve the use of carbon dioxide under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
  • 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
  • 5,6,7,8-Tetrahydro-2-naphthoic acid

Uniqueness

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMYDMEPZEMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)C(=C1C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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